

3-Ethoxycarbonyl-4-fluorophenylboronic acid

molecular weight and formula

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Compound of Interest

Compound Name: 3-Ethoxycarbonyl-4-fluorophenylboronic acid

Cat. No.: B151503

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An In-depth Technical Guide to **3-Ethoxycarbonyl-4-fluorophenylboronic Acid**: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **3-Ethoxycarbonyl-4-fluorophenylboronic acid**, a critical building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, mechanistic behavior, and its significant role in the development of targeted therapeutics.

Core Molecular and Physical Properties

3-Ethoxycarbonyl-4-fluorophenylboronic acid is a white to off-white crystalline powder. Its structural features—a boronic acid group, a fluorine atom, and an ethoxycarbonyl group—confer unique reactivity and make it a valuable reagent for creating complex molecular architectures.^[1]

Below is a summary of its key quantitative data:

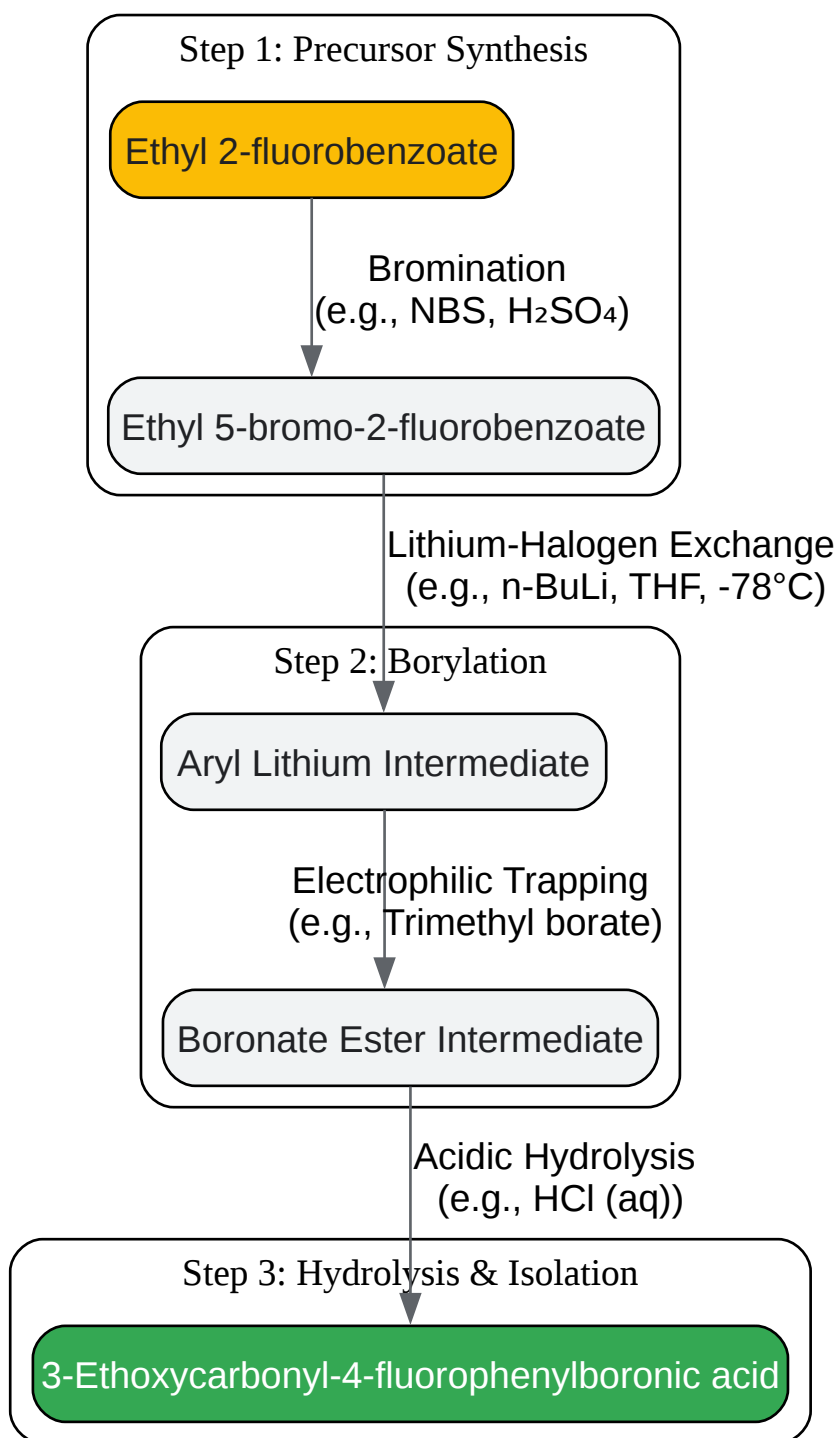
Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ BFO ₄	[2]
Molecular Weight	211.98 g/mol	[2]
CAS Number	874219-36-0	[2]
Melting Point	149-152 °C	[2]
Appearance	White to off-white crystalline powder	[1]
Predicted pKa	7.90 ± 0.10 (for analogous structure)	[3]
Storage	Store at 2-8 °C or Room Temperature	[1][2]

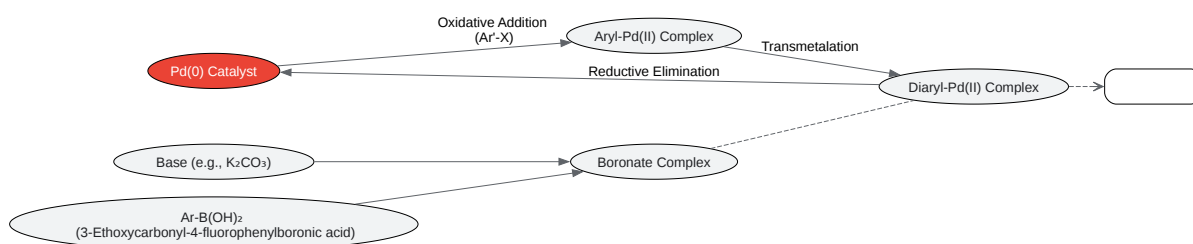
Synthesis of 3-Ethoxycarbonyl-4-fluorophenylboronic Acid

The synthesis of substituted phenylboronic acids often involves the borylation of an aryl halide or organometallic intermediate. While a specific, peer-reviewed synthesis for **3-Ethoxycarbonyl-4-fluorophenylboronic acid** is not readily available, a reliable route can be extrapolated from established methods for structurally similar compounds. The following protocol is a representative example based on the borylation of an aryl lithium species generated from a brominated precursor.[3][4]

Representative Synthesis Workflow

The synthesis can be conceptualized as a three-stage process: Halogenation of the starting aryl compound, formation of an organometallic intermediate via lithium-halogen exchange, and subsequent electrophilic trapping with a borate ester.





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Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.

Causality Behind Experimental Choices:

- **Electron-Withdrawing Groups (EWGs):** The fluorine atom and the ethoxycarbonyl group on the phenyl ring are both EWGs. These groups decrease the electron density of the aromatic ring, which in turn reduces the nucleophilicity of the organic group being transferred to the palladium center. [5] This can lead to a slower rate of transmetalation compared to boronic acids bearing electron-donating groups. [5][6]* **Lewis Acidity:** Conversely, the EWGs increase the Lewis acidity of the boron atom. This enhanced acidity facilitates the initial interaction with the base (e.g., carbonate, phosphate) to form the "ate" complex, or boronate. [5] The formation of this more nucleophilic boronate species is a prerequisite for transmetalation, partially compensating for the electronic deactivation of the phenyl ring.
- **Trustworthiness of Protocol:** A self-validating Suzuki protocol must carefully balance these competing effects. The choice of base, solvent, and palladium ligand is critical. A stronger base or a more electron-rich ligand on the palladium catalyst can be employed to accelerate the transmetalation of electron-deficient boronic acids.

Standard Suzuki-Miyaura Protocol

- **Reagents:** To a reaction vessel, add **3-Ethoxycarbonyl-4-fluorophenylboronic acid** (1.1 eq.), the desired aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
- **Solvent:** Add a suitable solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
- **Reaction Conditions:** Purge the mixture with an inert gas (Nitrogen or Argon) and heat to reflux (typically 80-100 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer, dry, and concentrate.
- **Purification:** Purify the crude product via column chromatography on silica gel.

Applications in Drug Development & Targeted Therapy

Phenylboronic acids and their derivatives are increasingly recognized for their potential in targeted cancer therapy. [7] They serve as versatile scaffolds for developing enzyme inhibitors and probes for cancer-specific biomarkers. [2][7] **3-Ethoxycarbonyl-4-fluorophenylboronic acid** is a valuable intermediate for synthesizing complex pharmaceutical ingredients that may target critical signaling pathways dysregulated in cancer. [1][8]

Role as a Pharmaceutical Building Block

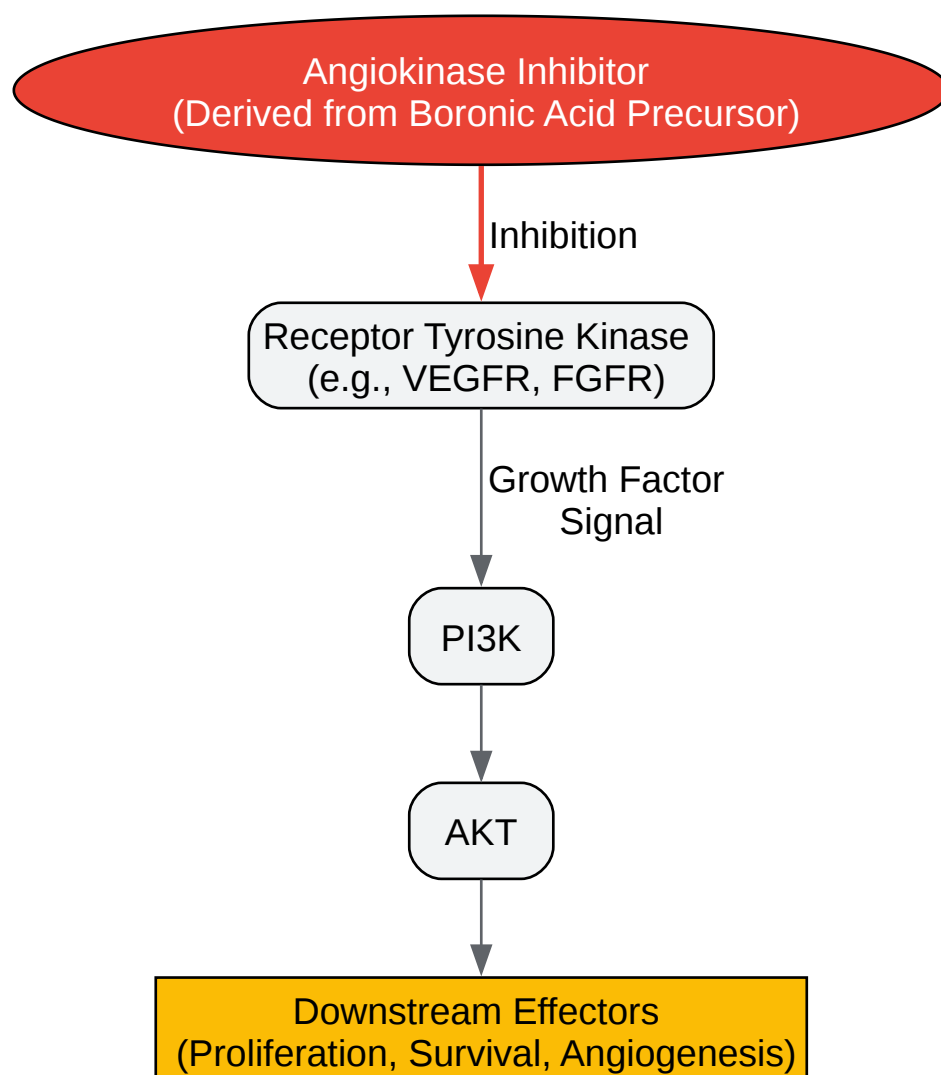
The unique substitution pattern of this molecule allows for precise, regioselective introduction of a fluorinated, ester-containing phenyl group into a larger molecular scaffold. This is particularly valuable in drug design for:

- **Modulating Pharmacokinetics:** The fluorine atom can block metabolic oxidation sites and enhance binding affinity.

- **Fine-Tuning Electronic Properties:** The combination of fluoro and ethoxycarbonyl groups allows for the modulation of the electronic landscape of the final molecule, impacting target engagement. [2]* **Enzyme Inhibition:** Boronic acids are known to act as inhibitors of serine proteases and other enzymes. The core structure can be elaborated to create potent and selective inhibitors, such as those targeting the proteasome in cancer cells. [7][9]

Targeting Cancer Signaling Pathways

Derivatives synthesized from this boronic acid could potentially modulate key oncogenic pathways like the PI3K/AKT or various angiokine pathways. For instance, complex heterocyclic structures built via Suzuki coupling are known to inhibit kinases that drive tumor growth and angiogenesis (the formation of new blood vessels). [10][11]



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Caption: Inhibition of a representative oncogenic signaling pathway by a therapeutic agent.

Safety and Handling

As with all laboratory reagents, proper safety precautions must be observed when handling **3-Ethoxycarbonyl-4-fluorophenylboronic acid**.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place. [2]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

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